BP-1-102

描述

BP-1-102 是一种靶向信号转导子和转录激活因子 3 (STAT3) 蛋白的 小分子抑制剂。STAT3 是一种转录因子,在各种细胞过程中发挥至关重要的作用,包括细胞生长、存活和分化。 This compound 以其抑制 STAT3 的磷酸化和活化的能力而闻名,使其成为癌症研究和治疗中的一项宝贵工具 .

准备方法

合成路线和反应条件

BP-1-102 是通过多步化学过程合成的。该合成涉及制备关键中间体,然后将其偶联并进行后续的官能团修饰。 反应条件通常包括使用有机溶剂、催化剂以及特定的温度和压力设置以确保所需的化学转化 .

工业生产方法

虽然 this compound 的详细工业生产方法尚未广泛公开,但该化合物通常是在研究实验室中使用标准有机合成技术生产的。 合成过程的可扩展性允许以足以用于研究和临床前研究的量生产 this compound .

化学反应分析

反应类型

BP-1-102 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: this compound 可以被还原以形成还原衍生物。

常用试剂和条件

涉及 this compound 的反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 反应条件根据所需的转化而有所不同,但通常涉及受控温度、溶剂和催化剂 .

主要产物

由 this compound 反应形成的主要产物取决于所使用的特定反应条件和试剂。 这些产物包括具有修饰官能团的 this compound 的各种衍生物 .

科学研究应用

Efficacy in Cancer Cell Lines

Numerous studies have demonstrated the antitumor effects of BP-1-102 across various cancer types. It has shown significant efficacy in:

- B-cell Lymphoma : In preclinical models, this compound effectively inhibited hyper-IgM secreting B-cell lymphoma cell lines (Mec-1 and RL) as well as Waldenström macroglobulinemia cell lines (MWCL-1 and BCWM-1) by disrupting STAT3 activity .

- T-cell Acute Lymphoblastic Leukemia : this compound was found to inhibit colony formation and induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cell lines (MOLT-4 and CUTLL1). The treatment led to significant reductions in cell viability and increased apoptosis rates, particularly at higher concentrations .

Summary of Antitumor Effects

| Cancer Type | Cell Lines | Key Findings |

|---|---|---|

| B-cell Lymphoma | Mec-1, RL | Inhibition of STAT3 activity; reduced cell viability |

| Waldenström Macroglobulinemia | MWCL-1, BCWM-1 | Significant cytotoxic effects |

| T-cell Acute Lymphoblastic Leukemia | MOLT-4, CUTLL1 | Induced apoptosis; inhibited colony formation |

Cardiovascular Applications

This compound has also been studied for its potential in treating cardiovascular conditions, particularly intracranial aneurysms. Research indicates that it can regulate vascular smooth muscle cell contraction by inhibiting the JAK/STAT3/NF-kB signaling pathways. This regulation leads to:

- Reduced Inflammatory Response : this compound down-regulates inflammatory cytokines and matrix metalloproteinases (MMPs), which are implicated in aneurysm formation .

- Lower Blood Pressure : In animal models, treatment with this compound resulted in decreased blood pressure and reduced incidence of aneurysm rupture .

Summary of Cardiovascular Effects

| Condition | Mechanism | Key Findings |

|---|---|---|

| Intracranial Aneurysms | Inhibition of JAK/STAT3/NF-kB pathways | Reduced blood pressure; decreased inflammatory markers |

| General Cardiovascular Health | Modulation of smooth muscle cell contraction | Potential therapeutic benefits noted |

Case Study 1: T-cell Acute Lymphoblastic Leukemia

In a controlled study involving T-cell acute lymphoblastic leukemia cell lines treated with varying concentrations of this compound, researchers observed a dose-dependent decrease in cell proliferation. Apoptosis assays indicated that at concentrations above 15 µM, apoptosis rates reached as high as 93% in MOLT-4 cells .

Case Study 2: Intracranial Aneurysm Model

An experimental model involving aneurysm-prone mice treated with this compound showed a significant reduction in aneurysm rupture rates compared to control groups. The treatment not only lowered blood pressure but also improved vascular health by restoring elastin levels within the arterial walls .

作用机制

BP-1-102 通过与 STAT3 的 SH2 结构域结合发挥作用,从而阻止其磷酸化和随后的活化。这种抑制破坏了 STAT3 信号通路,导致抑制参与细胞增殖、存活和血管生成的靶基因的下游表达。 涉及的分子靶点和通路包括抑制 STAT3 二聚化和阻断 STAT3-DNA 结合 .

相似化合物的比较

BP-1-102 在其作为 STAT3 抑制剂的高特异性和效力方面是独一无二的。类似的化合物包括:

Stattic: 另一种与 SH2 结构域相互作用的 STAT3 小分子抑制剂.

SH-4-54: 一种通过与 SH2 结构域结合抑制 STAT3 的化合物.

S3I-201: 一种破坏 STAT3 二聚化的 STAT3 抑制剂.

This compound 因其对 STAT3 SH2 结构域的更高亲和力及其在破坏各种癌细胞系中 STAT3 信号传导方面的有效性而脱颖而出 .

生物活性

BP-1-102 is a small molecule inhibitor specifically targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a crucial role in various cancers. This compound has shown significant antitumor activity in preclinical studies, particularly against hematological malignancies and solid tumors. Its mechanism of action involves blocking the SH2 domain of STAT3, thereby inhibiting its phosphorylation, dimerization, and subsequent transcriptional activation of target genes.

Inhibition of STAT3 Activity

This compound directly interacts with the SH2 domain of STAT3, which is essential for its activation. By preventing the phosphorylation and dimerization of STAT3, this compound effectively disrupts its ability to translocate to the nucleus and activate transcription of oncogenic target genes such as c-Myc and cyclin D1. This inhibition leads to reduced cell proliferation and survival in cancer cells.

Modulation of Signaling Pathways

Research indicates that this compound not only inhibits STAT3 but also affects other signaling pathways. For instance, it has been shown to modulate the MAPK pathways by enhancing the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK while reducing extracellular signal-regulated kinase (ERK) activation. This dual action contributes to its antitumor effects by promoting apoptosis and inhibiting cell migration and invasion.

Antitumor Effects

Table 1: Summary of Antitumor Effects of this compound

Induction of Apoptosis

Flow cytometry studies have demonstrated that this compound induces apoptosis in various cancer cell lines. For example, treatment with this compound resulted in a high percentage of late apoptotic cells in MOLT-4 and CUTLL1 lines, with rates reaching up to 93% at higher concentrations . This apoptosis induction is closely linked to the inhibition of STAT3 activity.

Inhibition of Cell Migration and Invasion

In addition to its effects on proliferation and apoptosis, this compound significantly reduces the migratory and invasive capabilities of cancer cells. This is particularly evident in gastric cancer cell lines where this compound treatment led to marked suppression of these processes .

Preclinical Efficacy in Hematological Malignancies

In a study focusing on B-cell lymphomas, this compound demonstrated potent efficacy by significantly reducing the levels of phosphorylated STAT3 in treated cell lines. The compound's ability to inhibit both constitutive and interleukin-induced STAT3 phosphorylation was noted as a critical factor in its therapeutic potential .

Solid Tumor Models

This compound has also been evaluated in solid tumor models, including breast cancer xenografts. Results indicated that oral administration led to significant tumor growth inhibition, further supporting its potential as a therapeutic agent against various malignancies .

属性

IUPAC Name |

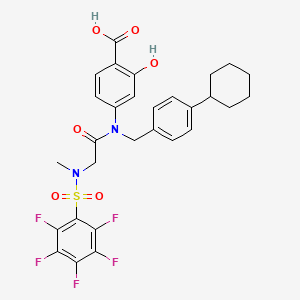

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F5N2O6S/c1-35(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)15-22(38)36(19-11-12-20(29(39)40)21(37)13-19)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h7-13,17,37H,2-6,14-15H2,1H3,(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVSFFVDMUSXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)C(=O)O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F5N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334493-07-0 | |

| Record name | BP-1-102 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary molecular target of BP-1-102?

A1: this compound specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. [, , , , , , , , ] It directly interacts with the Src homology 2 (SH2) domain of STAT3, a region crucial for STAT3 dimerization and subsequent activation. [, , , , ]

Q2: How does this compound binding to STAT3 affect its function?

A2: this compound binding to the SH2 domain of STAT3 effectively disrupts STAT3 dimerization. [, , , , ] This, in turn, prevents STAT3 from binding to DNA and activating the transcription of its target genes. [, , , , ]

Q3: What are the downstream consequences of this compound-mediated STAT3 inhibition?

A3: this compound-mediated STAT3 inhibition leads to the downregulation of several STAT3-regulated genes involved in cell survival, proliferation, angiogenesis, and drug resistance. [, , , , , ] Some of these genes include c-Myc, Cyclin D1, Bcl-xL, Survivin, and VEGF. [, , , ] This downregulation ultimately induces apoptosis in tumor cells characterized by aberrant STAT3 activity. [, , , , , ]

Q4: How does this compound impact cellular processes beyond direct STAT3 inhibition?

A4: Beyond direct effects on STAT3, this compound treatment has been linked to:

- Modulation of other signaling pathways: Studies suggest that this compound can indirectly affect other signaling pathways like JAK2/STAT3/c-Myc, MAPK, and NF-κB. [, , , , ] The exact mechanisms of these interactions require further investigation.

- Impact on the tumor microenvironment: this compound can alter the tumor microenvironment by reducing the release of pro-inflammatory cytokines and chemokines. [] This modulation contributes to its antitumor effects.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C31H27F5N2O5S, and its molecular weight is 634.63 g/mol.

Q6: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A6: Research on this compound analogs has revealed critical structural features influencing its activity and potency. [, ] For example:

- Hydrophobic Interactions: The pentafluorophenyl and cyclohexylbenzene moieties contribute significantly to binding affinity with the STAT3 SH2 domain through hydrophobic interactions. [] Modifications to these hydrophobic fragments often lead to decreased potency. [, , ]

- Linker Region: Variations in the linker region connecting the key pharmacophores can impact both potency and pharmacokinetic properties. [, ] For instance, replacing the original linker with alanine or proline resulted in analogs with improved inhibitory activity. []

Q7: Are there any promising this compound analogs with improved properties?

A7: Several this compound analogs have shown enhanced characteristics:

- Increased Potency: Analogs like H012, H070, H072, H098, H127, H142, H145, H152, and H155 have demonstrated significantly improved potency in inhibiting STAT3 DNA-binding activity compared to this compound. []

- Enhanced Permeability: Analog H058 exhibited better permeability in Caco-2 cell models compared to this compound, suggesting potential for improved bioavailability. []

Q8: What are the limitations of current this compound analogs?

A8: While some analogs show improved potency or permeability, challenges remain:

- Metabolic Stability: Analogs with alanine linkers, like H048 and H058, demonstrated low microsomal stability, potentially due to labile methyl groups. [] This instability could hinder their in vivo efficacy.

- Selectivity: Although this compound and its analogs generally exhibit selectivity for STAT3 over other STAT family members like STAT1 and STAT5, the degree of selectivity varies among analogs and requires further optimization. [, ]

Q9: What cancer types have shown sensitivity to this compound in preclinical studies?

A9: Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including:

- Hematological Malignancies: Multiple myeloma, Waldenström macroglobulinemia, and T-cell acute lymphoblastic leukemia cell lines have shown sensitivity to this compound. [, , ]

- Solid Tumors: this compound has exhibited antitumor effects in preclinical models of breast cancer, lung cancer, gastric cancer, and glioma. [, , , , , , , ]

Q10: What in vivo models have been used to study this compound?

A10: The efficacy of this compound has been investigated in several in vivo models, including:

- Xenograft Models: this compound has shown promising results in inhibiting tumor growth in xenograft models of human breast cancer and lung cancer. [, , , ]

- Syngeneic Models: Studies utilizing mouse models of intracranial aneurysms and renal interstitial fibrosis have also demonstrated the therapeutic potential of this compound. [, ]

Q11: Has this compound been tested in clinical trials?

A11: While preclinical data for this compound appears promising, it's important to note that, to date, it has not yet progressed to clinical trials.

Q12: What are the potential limitations and challenges associated with this compound?

A12: Despite its promise, there are challenges in developing this compound as a therapeutic agent:

- Off-target Effects: Recent studies using thermal shift assays and mass spectrometry suggest that this compound, along with other STAT3 inhibitors like Stattic, might act as nonspecific alkylating agents. [] This finding highlights the importance of further research to confirm these interactions and assess potential off-target effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。